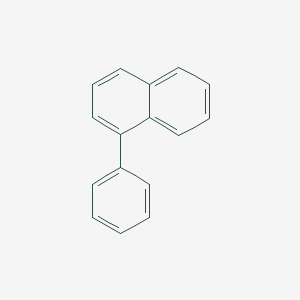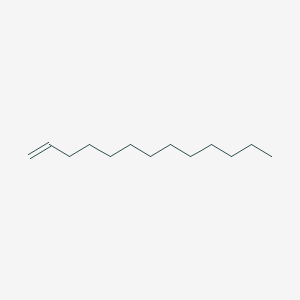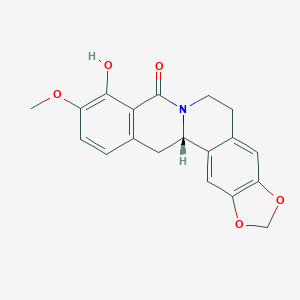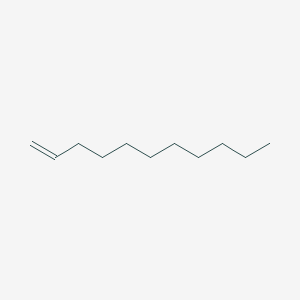![molecular formula C9H16O3 B165210 (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one CAS No. 139609-15-7](/img/structure/B165210.png)
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one, also known as HPPO, is a chiral cyclic carbonate that has gained attention in recent years due to its potential applications in various fields. HPPO is a versatile compound that can be synthesized in different ways, and its properties make it an attractive candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable complex, which can then undergo further reactions.
Biochemische Und Physiologische Effekte
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in lab experiments include its high purity, excellent enantiomeric excess, and versatility. However, the limitations of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are many potential future directions for the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in scientific research. One possible direction is the development of new synthetic methodologies using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral building block. Another potential direction is the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral ligand in asymmetric catalysis. Additionally, the therapeutic potential of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one and its derivatives could be explored further.
Synthesemethoden
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one can be synthesized by various methods, including catalytic asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is the catalytic asymmetric synthesis, which involves the use of chiral catalysts to promote the formation of the desired enantiomer. The resulting product is a highly pure compound with excellent enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been widely used in scientific research due to its unique properties. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
Eigenschaften
CAS-Nummer |
139609-15-7 |
|---|---|
Produktname |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C9H16O3/c1-4-6(10)7-8(5(2)3)12-9(7)11/h5-8,10H,4H2,1-3H3/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
WOCOYZYSHAWJJT-BWZBUEFSSA-N |
Isomerische SMILES |
CC[C@H]([C@@H]1[C@H](OC1=O)C(C)C)O |
SMILES |
CCC(C1C(OC1=O)C(C)C)O |
Kanonische SMILES |
CCC(C1C(OC1=O)C(C)C)O |
Synonyme |
2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(R*),4bta]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



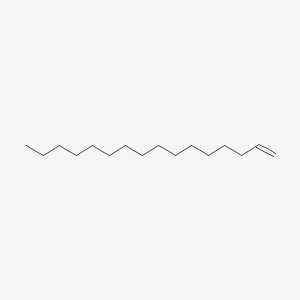
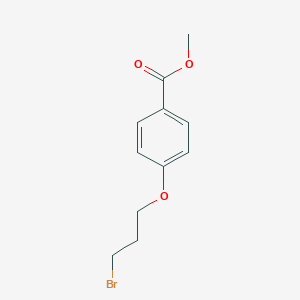
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)
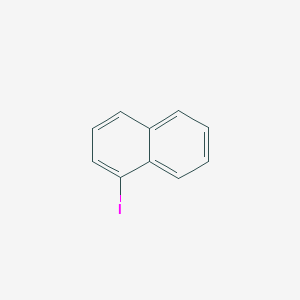
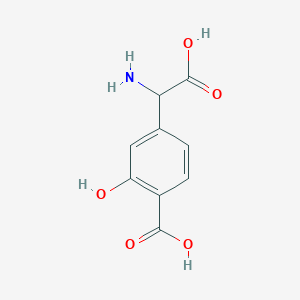
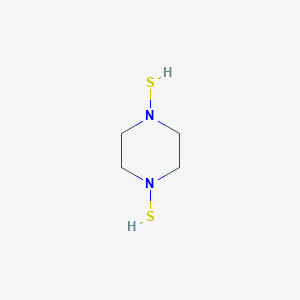
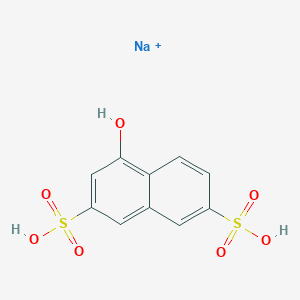
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

